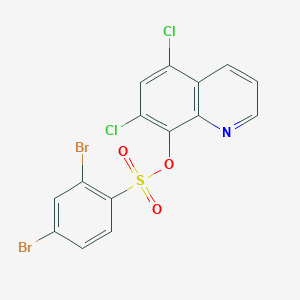

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate

Beschreibung

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate is a sulfonate ester derivative featuring a quinoline core substituted with chlorine atoms at positions 5 and 7, coupled with a 2,4-dibromobenzenesulfonate group. The bromine substituents on the benzenesulfonate moiety enhance molecular weight and polarizability, while the chlorine atoms on the quinolyl ring contribute to steric and electronic modulation. Such structural attributes make it a candidate for studying reactivity, stability, and functional performance relative to analogs .

Eigenschaften

Molekularformel |

C15H7Br2Cl2NO3S |

|---|---|

Molekulargewicht |

512.0 g/mol |

IUPAC-Name |

(5,7-dichloroquinolin-8-yl) 2,4-dibromobenzenesulfonate |

InChI |

InChI=1S/C15H7Br2Cl2NO3S/c16-8-3-4-13(10(17)6-8)24(21,22)23-15-12(19)7-11(18)9-2-1-5-20-14(9)15/h1-7H |

InChI-Schlüssel |

PKVRYNXIKUREKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=C(C=C(C=C3)Br)Br)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline to introduce chlorine atoms at the 5 and 7 positions. This is followed by the sulfonation of the resulting dichloroquinoline with 2,4-dibromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

5,7-Dichlor-8-chinolyl-2,4-dibrombenzolsulfonat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chloratome am Chinolinring können durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Die Chinolineinheit kann an Redoxreaktionen teilnehmen und ihren Oxidationszustand verändern.

Hydrolyse: Der Sulfonatester kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Sulfonsäure und das Chinolinderivat zu liefern.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO).

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hydrolyse: Saure oder basische wässrige Lösungen.

Hauptprodukte

Substitution: Verschiedene substituierte Chinolinderivate.

Oxidation: Oxidierte Chinolinverbindungen.

Reduktion: Reduzierte Chinolinderivate.

Hydrolyse: 5,7-Dichlor-8-chinolinol und 2,4-Dibrombenzolsulfonsäure.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5,7-Dichlor-8-chinolyl-2,4-dibrombenzolsulfonat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Chinolineinheit der Verbindung kann sich in die DNA interkalieren, ihre Funktion stören und zum Zelltod führen. Darüber hinaus kann die Sulfonatgruppe die Löslichkeit der Verbindung verbessern und ihren Transport über Zellmembranen erleichtern.

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s key analogs include sulfonate esters and sulfonamides with variations in substituent type, position, and molecular architecture. Below is a detailed comparison based on available data and inferred properties:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate | N/A | C₁₇H₁₁Br₂Cl₂NO₃S | ~512.06* | 2,4-dibromo (benzenesulfonate); 5,7-dichloro (quinolyl) |

| 5,7-Dichloro-8-quinolyl 2,4-dimethylbenzenesulfonate | 309289-02-9 | C₁₇H₁₃Cl₂NO₃S | 382.261 | 2,4-dimethyl (benzenesulfonate); 5,7-dichloro (quinolyl) |

| 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine | 496020-52-1 | C₁₇H₁₆Cl₄N₂O₂S | 454.1981 | 2,4,5-trichloro (benzenesulfonyl); 3-chloro-4-methyl (phenyl) |

*Estimated molecular weight based on substituent replacement (see analysis below).

Substituent Effects on Physicochemical Properties

- Halogen vs. Alkyl Groups: Replacing methyl groups (in 2,4-dimethylbenzenesulfonate) with bromine atoms increases molecular weight by ~130 g/mol and introduces stronger electron-withdrawing effects.

- Sulfonate vs. Sulfonamide : The piperazine-linked sulfonamide analog (CAS 496020-52-1) exhibits reduced molecular weight compared to the dibromo sulfonate ester but features a more rigid, nitrogen-rich structure. Sulfonamides are generally less reactive as leaving groups, making them more stable in biological environments, whereas sulfonate esters are often utilized in prodrug designs .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The dibromo substituent in the target compound likely creates a stronger electron-deficient benzenesulfonate group compared to the dimethyl analog. This could accelerate nucleophilic substitution reactions or modulate charge transport in electroluminescent applications (e.g., as electron-transport layers) .

Research Findings and Limitations

Key gaps include:

- Synthetic Routes: No details on yields or purification challenges for the dibromo derivative.

- Experimental Properties : Melting points, solubility, and stability data are absent, limiting practical insights.

- Biological or Functional Data: No direct studies on cytotoxicity, catalytic activity, or device performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.